![molecular formula C15H15F3N2O B2504015 N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385330-68-6](/img/structure/B2504015.png)

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide involves several innovative approaches. One method includes a tandem addition/cyclization reaction between trifluoromethyl N-acylhydrazones and cyanamide, which yields polysubstituted 3-trifluoromethyl-1,2,4-triazolines and their derivatives under mild conditions with good product yields . Another approach for synthesizing functionalized cyclopropanes, which could be structurally related to the target compound, involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, leading to high stereoselectivity in the resulting cyclopropanes . Additionally, the generation of lithio-tri-n-butyl-(2-cyanoethyl) tin followed by reaction with carbonyl compounds can produce cyanocyclopropane derivatives, which are structurally similar to the target compound .

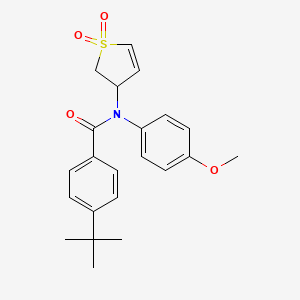

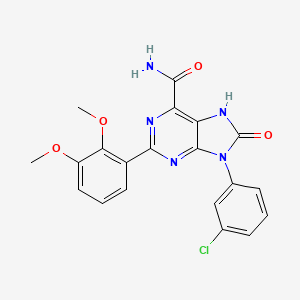

Molecular Structure Analysis

The molecular structure of N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide is not directly discussed in the provided papers. However, the structure can be inferred to contain a cyclopropane ring, a cyano group, and a trifluoromethylphenyl group based on the synthesis methods and related compounds mentioned. For instance, the synthesis of cyclopropane derivatives and the use of trifluoromethyl groups in other compounds suggest that the target compound would exhibit significant steric and electronic effects due to these functional groups.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide include cycloaddition reactions , reactions with electrophiles , and tandem addition/cyclization reactions . These reactions are typically characterized by their stereoselectivity and the ability to introduce various substituents into the molecular framework, which could be relevant for the reactivity of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide are not explicitly detailed in the provided papers, we can deduce certain properties based on the functional groups present. The presence of a trifluoromethyl group is likely to increase the lipophilicity and could affect the electronic properties of the molecule . The cyano group could contribute to the molecule's reactivity and polarity . The cyclopropane ring is known for its ring strain, which can influence the compound's reactivity .

Applications De Recherche Scientifique

Synthesis and Modification of Cyclopropane Derivatives

Cyclopropane derivatives, including those similar to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide, are notable for their presence in various bioactive compounds. Research has shown that modifications to cyclopropane rings, including changes to the N-acyl chain length and the configuration of stereocenters, can significantly impact biological activity. For example, the synthesis of cyclopropene analogs of ceramide demonstrated competitive inhibition of dihydroceramide desaturase, an enzyme critical in sphingolipid metabolism, with various analogs showing differing potencies based on their structural modifications (Triola et al., 2003).

Novel Synthesis Methods

Advancements in synthesis methods have enabled the creation of complex cyclopropane derivatives through innovative approaches. For instance, the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has proven effective for synthesizing various benzonitriles, demonstrating the versatility and efficiency of modern synthetic techniques (Anbarasan et al., 2011).

Electrophilic Cyanation

The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation highlights a benign approach to synthesizing benzonitriles from (hetero)aryl bromides, including the formation of Grignard reagents. This methodology facilitates the synthesis of pharmaceutical intermediates and demonstrates chemoselective monocyanation, showcasing a more sustainable and efficient synthetic route for compounds related to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide (Anbarasan et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEBKLYWAMCFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)